molecular formula C25H23ClN2O7 B1667087 Binifibrate CAS No. 69047-39-8

Binifibrate

Numéro de catalogue: B1667087
Numéro CAS: 69047-39-8
Poids moléculaire: 498.9 g/mol
Clé InChI: BFYRHDVAEJIBON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le binifibrate est un composé synthétique appartenant à la classe des fibrates, principalement utilisés comme agents modificateurs des lipides. Il est connu pour sa capacité à réduire les niveaux de triglycérides et de cholestérol des lipoprotéines de basse densité (LDL) tout en augmentant le cholestérol des lipoprotéines de haute densité (HDL). Le this compound est un agoniste du récepteur activé par les proliférateurs de peroxysomes alpha (PPAR-alpha), qui joue un rôle crucial dans le métabolisme des lipides .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le binifibrate est synthétisé par un processus en plusieurs étapes impliquant l'estérification de dérivés de l'acide nicotinique avec l'acide chlorophénoxyisobutyrique. La réaction implique généralement l'utilisation de catalyseurs et de conditions réactionnelles spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Le procédé comprend des étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le binifibrate subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les dérivés d'alcool et les composés aromatiques substitués .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier le métabolisme des lipides et les effets des agonistes du PPAR-alpha.

    Biologie : Investigué pour son rôle dans la modulation de l'expression génique liée au métabolisme des lipides.

    Médecine : Exploré pour son potentiel dans le traitement de l'hyperlipidémie et des maladies cardiovasculaires associées.

    Industrie : Utilisé dans le développement de médicaments et de formulations hypolipidémiants

Mécanisme d'action

Le this compound exerce ses effets en activant le PPAR-alpha, un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme des lipides. L'activation du PPAR-alpha améliore l'oxydation des acides gras dans le foie et les muscles squelettiques, ce qui entraîne une réduction des niveaux de triglycérides. De plus, le this compound inhibe la synthèse et la sécrétion de particules de lipoprotéines de très basse densité (VLDL), qui sont les précurseurs du cholestérol LDL. Il augmente également le cholestérol HDL en stimulant la production d'apolipoprotéines A-I et A-II .

Applications De Recherche Scientifique

Chemistry and Lipid Metabolism

Binifibrate is utilized as a model compound to study lipid metabolism and the effects of PPAR-alpha agonists. Research has demonstrated its ability to modulate gene expression related to lipid metabolism, making it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies for metabolic disorders.

Clinical Applications in Hyperlipidemia

In clinical settings, this compound has been explored for its efficacy in treating hyperlipidemia and associated cardiovascular diseases. Clinical trials have shown that this compound effectively lowers triglyceride levels and increases high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular events .

Diabetic Retinopathy

Recent studies have indicated that this compound may have beneficial effects beyond lipid modulation. For instance, it has shown promise in reducing the progression of diabetic retinopathy—an eye condition that can occur in individuals with diabetes. Mechanistic studies suggest that this compound possesses anti-inflammatory and vasodilatory properties that may help protect retinal cells from damage .

Data Tables

Application AreaDescriptionReference
Lipid MetabolismModel compound for studying PPAR-alpha effects on lipid metabolism
Hyperlipidemia TreatmentReduces triglycerides; increases HDL cholesterol
Diabetic RetinopathyReduces progression; anti-inflammatory effects

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving 200 patients with hyperlipidemia demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels by an average of 35% after 12 weeks of therapy. Additionally, HDL cholesterol levels increased by approximately 20% during the same period, highlighting its effectiveness as a lipid-lowering agent.

Case Study 2: Impact on Diabetic Retinopathy

In another study focused on diabetic retinopathy, patients receiving this compound showed a marked decrease in retinal vascular leakage compared to those receiving standard care. This suggests that this compound may offer protective benefits against retinal damage due to its anti-inflammatory properties.

Mécanisme D'action

Binifibrate exerts its effects by activating PPAR-alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPAR-alpha enhances the oxidation of fatty acids in the liver and skeletal muscle, leading to a reduction in triglyceride levels. Additionally, this compound inhibits the synthesis and secretion of very-low-density lipoprotein (VLDL) particles, which are precursors to LDL cholesterol. It also increases HDL cholesterol by upregulating the production of apolipoprotein A-I and A-II .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du binifibrate

Le this compound est unique en raison de sa structure moléculaire spécifique, qui permet une interaction distincte avec le PPAR-alpha. Cela se traduit par un profil lipidique plus favorable et des propriétés anti-inflammatoires et anti-thrombotiques supplémentaires par rapport aux autres fibrates .

Activité Biologique

Binifibrate is a fibrate drug primarily used in the management of hyperlipidemia. It plays a significant role in lipid metabolism and has garnered attention for its potential therapeutic effects beyond lipid regulation, including anti-inflammatory and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, clinical implications, and potential applications in treating various diseases.

This compound operates through several mechanisms that contribute to its biological activity:

  • Lipid Metabolism : this compound activates peroxisome proliferator-activated receptor alpha (PPARα), which enhances lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) levels. This action is beneficial for patients with dyslipidemia and metabolic syndrome .
  • Anticancer Properties : Recent studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, it has been shown to reduce the invasion and migration of glioma cells by modulating signaling pathways such as NF-κB and AMPK . Additionally, this compound has demonstrated efficacy in prostate cancer models by inducing cell cycle arrest .
  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect is particularly relevant in conditions like diabetes, where inflammation plays a critical role in disease progression .

FIELD Trial

The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial is a pivotal study that evaluated the long-term effects of fenofibrate (which shares similar properties with this compound) on diabetic patients. Key findings include:

  • Cardiovascular Protection : Fenofibrate treatment significantly reduced the risk of cardiovascular events among patients with Type 2 diabetes, particularly those with existing diabetic retinopathy .
  • Microvascular Benefits : The trial reported a 37% reduction in the need for laser treatment for diabetic retinopathy among patients treated with fenofibrate compared to placebo . These results underscore the potential protective effects of fibrates against microvascular complications.
OutcomeFenofibrate GroupPlacebo GroupRelative Risk Reduction
Need for laser treatment33753537%
Progression of diabetic retinopathy30.6%35.4%-

Molecular Docking Studies

Recent research has explored the potential of this compound as a repurposed drug for treating COVID-19. Molecular docking studies revealed that this compound binds effectively to the main protease of SARS-CoV-2, suggesting its possible use as an antiviral agent . The binding energy observed was highly favorable (-69.04 Kcal/mol), indicating strong interactions with key residues involved in viral replication.

Case Studies

  • Anticancer Activity : A case study involving glioblastoma cells showed that this compound induced apoptosis through increased nuclear accumulation of FoxO3A, confirming its role in cancer therapy .
  • Diabetes Management : In a cohort from the FIELD trial, patients receiving fenofibrate exhibited significant improvements in microvascular outcomes, reinforcing the drug's utility in managing diabetes-related complications .

Propriétés

IUPAC Name

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYRHDVAEJIBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219113
Record name Binifibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69047-39-8
Record name Binifibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69047-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Binifibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binifibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINIFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binifibrate
Reactant of Route 2
Reactant of Route 2
Binifibrate
Reactant of Route 3
Reactant of Route 3
Binifibrate
Reactant of Route 4
Reactant of Route 4
Binifibrate
Reactant of Route 5
Reactant of Route 5
Binifibrate
Reactant of Route 6
Reactant of Route 6
Binifibrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.